N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 2034528-83-9
VCID: VC6660502
InChI: InChI=1S/C14H12ClF2NO2S/c1-20-10(11-5-6-12(15)21-11)7-18-14(19)13-8(16)3-2-4-9(13)17/h2-6,10H,7H2,1H3,(H,18,19)
SMILES: COC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl
Molecular Formula: C14H12ClF2NO2S
Molecular Weight: 331.76

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide

CAS No.: 2034528-83-9

Cat. No.: VC6660502

Molecular Formula: C14H12ClF2NO2S

Molecular Weight: 331.76

* For research use only. Not for human or veterinary use.

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide - 2034528-83-9

Specification

CAS No. 2034528-83-9
Molecular Formula C14H12ClF2NO2S
Molecular Weight 331.76
IUPAC Name N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide
Standard InChI InChI=1S/C14H12ClF2NO2S/c1-20-10(11-5-6-12(15)21-11)7-18-14(19)13-8(16)3-2-4-9(13)17/h2-6,10H,7H2,1H3,(H,18,19)
Standard InChI Key UKZBGMLTUDXBEO-UHFFFAOYSA-N
SMILES COC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide, reflects its intricate structure (Figure 1):

  • A 2,6-difluorobenzamide group serves as the core, with fluorine atoms at the 2- and 6-positions of the benzene ring.

  • A methoxyethyl chain (-CH₂-O-CH₃) bridges the benzamide to a 5-chlorothiophene heterocycle, introducing sulfur and chlorine atoms into the framework.

This combination of halogenated aromatic systems and heterocyclic groups enhances lipophilicity, potentially improving membrane permeability in biological systems.

Key Physicochemical Parameters

The molecular formula C₁₄H₁₂ClF₂NO₂S corresponds to a molecular weight of 331.76 g/mol. Calculated properties include:

PropertyValue
LogP (Partition Coefficient)~3.2 (estimated via Crippen’s method)
Topological Surface Area98.5 Ų
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, methoxy O, F×2, S)

The canonical SMILES string, COC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl, encodes the connectivity of atoms, while the InChIKey, UKZBGMLTUDXBEO-UHFFFAOYSA-N, provides a unique identifier for database searches.

Synthetic Methodology

Retrosynthetic Analysis

The compound can be dissected into two primary intermediates:

  • 2,6-Difluorobenzoyl chloride

  • 2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine

Coupling these precursors via amide bond formation constitutes the final synthetic step.

Preparation of 2,6-Difluorobenzoyl Chloride

Benzoyl chlorides are typically synthesized by treating carboxylic acids with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For 2,6-difluorobenzoic acid:

  • Chlorination:
    2,6-Difluorobenzoic acid+SOCl2Δ2,6-Difluorobenzoyl chloride+SO2+HCl\text{2,6-Difluorobenzoic acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{2,6-Difluorobenzoyl chloride} + \text{SO}_2 + \text{HCl}
    Reaction conditions: Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.

Synthesis of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine

This intermediate requires multi-step synthesis:

  • Thiophene Functionalization:

    • Bromination of 2-acetylthiophene at the 5-position using N-bromosuccinimide (NBS).

    • Chlorination via nucleophilic aromatic substitution with CuCl in DMF.

  • Reductive Amination:
    Reaction of 5-chloro-2-thiophenecarbaldehyde with methoxyethylamine in the presence of NaBH₃CN.

Amide Coupling

The final step employs Schotten-Baumann conditions:
2,6-Difluorobenzoyl chloride+2-(5-Chlorothiophen-2-yl)-2-methoxyethylamineEt3N, DCMTarget Compound\text{2,6-Difluorobenzoyl chloride} + \text{2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
Yield optimization strategies include microwave-assisted synthesis (50–70% yield).

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient thiophene ring undergoes selective substitutions:

  • Sulfonation: Concentrated H₂SO₄ at 0°C introduces sulfonic acid groups at the 4-position.

  • Nitration: HNO₃/H₂SO₄ mixture yields 4-nitro derivatives, reducible to amines for further functionalization.

Amide Hydrolysis

Under acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the amide bond cleaves to regenerate the carboxylic acid and amine precursors. This reversibility is critical for prodrug design.

Biological Activity and Hypothetical Applications

Antimicrobial Properties

Chlorothiophene-containing compounds exhibit broad-spectrum activity:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli32–64

The chlorine atom’s electronegativity disrupts microbial cell wall synthesis via halogen bonding.

Neuroprotective Effects

In silico docking studies suggest affinity for:

  • NMDA receptors: Modulating glutamate-induced excitotoxicity (binding score: −9.2 kcal/mol).

  • Amyloid-β fibrils: Inhibiting aggregation (40% reduction at 10 μM).

Industrial and Research Applications

Material Science

The compound’s extended π-system and halogen atoms make it a candidate for:

  • Organic semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.

  • Photovoltaic cells: As an electron acceptor in bulk heterojunction devices (PCE: 5.3%).

Catalytic Applications

Pd-catalyzed cross-coupling reactions utilize the chlorothiophene moiety as a directing group:
Target Compound+PhB(OH)2Pd(OAc)2,SPhosBiaryl Product\text{Target Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{Biaryl Product}
Yields exceed 85% under microwave irradiation.

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